7-Azaspiro[3.5]nonane-6,8-dione
Description
Evolution of Spirocyclic Architectures in Organic Chemistry
Spiro compounds, characterized by at least two molecular rings connected by a single common atom, have intrigued organic chemists for over a century. acs.orgwikipedia.org The first example, 9,9'-spirobifluorene (SBF), was synthesized in 1930. acs.org Early work focused on understanding the unique stereochemistry and inherent strain associated with these three-dimensional structures. researchgate.net The synthesis of these architectures has always presented a challenge for chemists, often requiring specific strategies to create the central quaternary spiro-atom. researchgate.netcambridgescholars.com
Historically, methods for preparing spirocycles included the dialkylation of an activated carbon with dihalides and various rearrangement reactions, such as the pinacol-pinacolone rearrangement. wikipedia.org The development of new synthetic methodologies, particularly over the last two decades, has dramatically expanded the accessibility and diversity of spirocyclic compounds. cambridgescholars.com Modern techniques involving transition-metal catalysis, organocatalysis, and cascade reactions have enabled the efficient and stereoselective construction of complex spiro frameworks. researchgate.netresearchgate.netacs.org
The applications of spirocycles have evolved in parallel with their synthetic accessibility. Initially of interest for their structural novelty, they are now recognized for their significant pharmacological properties and technological applications. researchgate.net Their rigid, three-dimensional nature allows for precise orientation of functional groups, which is highly advantageous for interacting with biological targets like enzymes and receptors. researchgate.net This has led to their incorporation into numerous approved drugs, including spironolactone (B1682167) and oliceridine. nih.gov Furthermore, in materials science, the spirobifluorene core has become a cornerstone for developing organic semiconductors with high thermal stability for use in devices like Organic Light-Emitting Diodes (OLEDs). researchgate.netacs.org
The Significance of Azaspirocyclic Imides in Chemical Synthesis and Design
Within the broad class of spirocycles, those containing nitrogen (azaspirocycles) and an imide functional group hold particular importance, especially in drug discovery. nih.gov The glutarimide (B196013) ring, a key feature of 7-Azaspiro[3.5]nonane-6,8-dione, is a well-established pharmacophore. It is the central component of immunomodulatory imide drugs (IMiDs) like thalidomide, which exert their therapeutic effects by interacting with the Cereblon (CRBN) E3 ubiquitin ligase complex. rscf.ru
The incorporation of a glutarimide moiety into a spirocyclic scaffold combines the biological relevance of the imide with the favorable properties of a three-dimensional structure. researchgate.net Azaspirocyclic imides, such as spirosuccinimides, are recognized as interesting candidates for drug development. rsc.org The synthesis of these structures is a key area of research, with methods like transition-metal-catalyzed C-H activation being explored to create diverse libraries of these compounds. rsc.org
The value of these scaffolds lies in their ability to serve as rigid building blocks for more complex molecules. They provide a stable core from which various functional groups can be projected into three-dimensional space, enabling the fine-tuning of interactions with biological targets. This "escape from flatland" is a guiding principle in modern drug design, aiming to create molecules with improved pharmacological properties. univ.kiev.ua For instance, research has focused on synthesizing novel glutarimide derivatives as ligands for CRBN, which could form the basis for new proteolysis-targeting chimeras (PROTACs), a novel platform for pharmacological intervention. rscf.runih.gov
Rationale and Scope of the Academic Research Outline for this compound
The specific focus on this compound in academic and industrial research is driven by its unique combination of a spiro[3.5]nonane core and a glutarimide ring. This structure provides a conformationally rigid scaffold that is highly desirable for designing targeted therapeutic agents.
A primary rationale for its study is its role as a key intermediate in the synthesis of potent and selective enzyme inhibitors. It serves as the foundational scaffold for developing inhibitors of fatty acid amide hydrolase (FAAH), an enzyme implicated in pain and inflammation. By inhibiting FAAH, compounds based on this spirocycle can increase the levels of endogenous cannabinoids, leading to analgesic effects.
Furthermore, derivatives of this compound have been identified as potent agonists for G protein-coupled receptor 119 (GPR119). nih.gov Optimization of substituents on the core spirocyclic structure has led to the discovery of compounds with significant glucose-lowering effects in preclinical models of diabetes. nih.gov The research scope for this compound is centered on its use as a versatile building block. Efficient synthetic routes have been developed to produce it in high yield and purity. Investigations into its reactivity show it can undergo various transformations, such as oxidation, reduction, and substitution, allowing for the introduction of diverse functional groups to explore structure-activity relationships.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
7-azaspiro[3.5]nonane-6,8-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11NO2/c10-6-4-8(2-1-3-8)5-7(11)9-6/h1-5H2,(H,9,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IJCMKTBWSPSWHM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2(C1)CC(=O)NC(=O)C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30677264 | |
| Record name | 7-Azaspiro[3.5]nonane-6,8-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30677264 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
153.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1195-86-4 | |
| Record name | 7-Azaspiro[3.5]nonane-6,8-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30677264 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Advanced Synthetic Strategies for 7 Azaspiro 3.5 Nonane 6,8 Dione and Its Derivatives
Foundational Synthetic Routes to the 7-Azaspiro[3.5]nonane-6,8-dione Core
The construction of the this compound core relies on foundational synthetic strategies that can be broadly categorized into multicomponent reactions, cycloaddition/annulation reactions, and ring-closing methodologies. These approaches provide the fundamental framework for accessing the spirocyclic imide structure.
Multicomponent Reaction Approaches to Spiro Imides
Multicomponent reactions (MCRs), which involve the combination of three or more starting materials in a single synthetic operation, offer an efficient and atom-economical pathway to complex molecular architectures. While specific MCRs for the direct synthesis of this compound are not extensively documented, related domino reactions for the synthesis of other spiro compounds provide a conceptual basis. For instance, a microwave-assisted Knoevenagel/Michael/cyclization multicomponent domino methodology has been developed for the synthesis of various spiro compounds. nih.govmdpi.com This approach utilizes simple starting materials to construct complex spirocyclic systems in good yields. nih.govmdpi.com The adaptation of such a strategy, potentially employing a cyclobutanone derivative, a malonate equivalent, and an ammonia source, could conceivably lead to the formation of the this compound core.
The general principle of these domino reactions involves a sequence of reactions where the product of the first reaction serves as the substrate for the next, without the need for isolation of intermediates. This approach is highly convergent and allows for the rapid generation of molecular diversity.
Cycloaddition and Annulation Reactions in Spirocycle Formation
Cycloaddition and annulation reactions are powerful tools for the construction of cyclic and spirocyclic systems. The synthesis of the carbocyclic spiro[3.5]nonane-6,8-dione has been achieved through the cyclization of related acrylates with diethyl acetonedicarboxylate, followed by decarboxylation. researchgate.net This suggests that a similar annulation strategy, perhaps using a nitrogen-containing nucleophile, could be adapted for the synthesis of the aza-analogue.
Furthermore, [3+2] cycloaddition reactions of azomethine ylides are a well-established method for the synthesis of substituted pyrrolidines, which are integral to many biologically active compounds. researchgate.net While this typically leads to five-membered rings, the principles of controlling cycloaddition reactions could be extended to the formation of the six-membered ring of the 7-azaspiro[3.5]nonane system.
A plausible, though not explicitly reported, cycloaddition approach could involve the reaction of a cyclobutylidene-containing dipolarophile with a suitable 1,3-dipole, or a Diels-Alder type reaction with a cyclobutylidene-substituted diene.
Ring-Closing Methodologies for Azaspiro[3.5]nonane Systems
Ring-closing metathesis (RCM) has emerged as a robust and versatile method for the synthesis of a wide variety of unsaturated rings, including nitrogen heterocycles. nih.gov This reaction, typically catalyzed by ruthenium-based complexes, involves the intramolecular metathesis of two terminal alkenes to form a cycloalkene and volatile ethylene. nih.gov
While the direct application of RCM to form the saturated this compound would require a subsequent reduction step, the synthesis of an unsaturated precursor is a viable strategy. A hypothetical RCM approach would involve a substrate containing two vinyl groups attached to a nitrogen atom, which is itself connected to a cyclobutane (B1203170) ring. The RCM reaction would then form the six-membered ring of the azaspirocycle. The choice of catalyst is crucial for the success of RCM reactions, with second-generation Grubbs and Hoveyda-Grubbs catalysts being commonly used due to their high activity and functional group tolerance.
Transition-Metal Catalyzed Syntheses of Spirocyclic Imides
Transition-metal catalysis has revolutionized organic synthesis, providing efficient and selective methods for the formation of carbon-carbon and carbon-heteroatom bonds. In the context of spirocyclic imide synthesis, transition metals can be employed in a variety of transformations, including C-H activation, cross-coupling, and cyclization reactions.
While the direct synthesis of this compound via transition-metal catalysis is not extensively reported, related syntheses of spirooxindoles and other spirocycles highlight the potential of this approach. nih.gov For example, cobalt-catalyzed C-H functionalization has been used for the synthesis of spirocycles from benzimidates and maleimides. researchgate.net This strategy involves the ortho-selective C-H bond functionalization of an aromatic ring, followed by coupling with a maleimide derivative to construct the spirocyclic system. researchgate.net
Palladium-catalyzed intramolecular Heck reactions have also been employed in the synthesis of spirooxindoles. nih.gov This reaction involves the cyclization of an aryl halide onto a suitably positioned double bond to form the spirocyclic core. nih.gov Adapting these principles to the synthesis of this compound would likely involve a substrate with a cyclobutane moiety and a tethered nitrogen-containing group amenable to cyclization.
| Catalyst System | Reaction Type | Substrate Class | Spirocycle Formed | Reference |
| Cp*Co(III) | C-H Alkylation/Alkenylation | Anilides and Maleimides | Spirocyclic Succinimides | researchgate.net |
| Pd(OAc)₂/PPh₃ | Intramolecular Heck Reaction | o-Iodoaniline derivatives | Spirooxindoles | nih.gov |
| Ag(I) oxide | Cycloaddition Cascade | Acryloyl chloride derivatives | Spirooxindoles | nih.gov |
| Dinuclear Zinc | Cycloaddition | Not specified | 3,3'-Dihydrofuran spirooxindoles | nih.gov |
Photocatalytic and Electrocatalytic Methodologies for Azaspiro[3.5]nonane-6,8-dione Derivatives
In recent years, photocatalysis and electrocatalysis have emerged as powerful and sustainable tools in organic synthesis, enabling novel transformations under mild reaction conditions. These methods offer unique opportunities for the construction of complex molecules like this compound derivatives.
Photoredox catalysis, which utilizes visible light to initiate single-electron transfer processes, has been successfully applied to the synthesis of spirocyclic γ-lactams. nih.govacs.org This method involves a tandem intramolecular 1,5-hydrogen atom transfer (HAT) reaction followed by cyclization. nih.govacs.org The reaction proceeds under mild conditions and exhibits excellent functional group tolerance. nih.govacs.org A similar strategy could be envisioned for the synthesis of the six-membered ring of this compound, starting from a suitable precursor.
Visible-light-driven spirocyclization of epoxides has also been achieved through dual titanocene and photoredox catalysis. rsc.org This environmentally benign process uses an organic dye as a photocatalyst and a Hantzsch ester as a reductant to generate a radical intermediate that undergoes spirocyclization. rsc.org Furthermore, photoredox-catalyzed carbamoyl radical-initiated dearomative spirocyclization has been developed to access spiro-cyclohexadiene oxindoles. nih.gov
Electrochemical methods also present a promising avenue for the synthesis of imides. An electrochemical three-component reaction for the synthesis of imides has been developed, which proceeds without the need for transition metals or chemical oxidants. rsc.org This approach involves the functionalization of a C(sp³)–H bond, offering a novel disconnection for the synthesis of imide-containing molecules.
| Methodology | Key Transformation | Substrate Class | Product Type | Reference |
| Photoredox Catalysis | Intramolecular 1,5-HAT/Cyclization | o-Anilide aryl iodides | Spirocyclic γ-lactams | nih.govacs.org |
| Dual Titanocene/Photoredox Catalysis | Radical opening/Spirocyclization | Epoxyalkynes | Heterospirocycles | rsc.org |
| Photoredox Catalysis | Carbamoyl radical-initiated dearomative spirocyclization | Not specified | Spiro-cyclohexadiene oxindoles | nih.gov |
| Electrocatalysis | C(sp³)–H functionalization | Aryl acids, nitriles, alkylbenzenes | Imides | rsc.org |
Stereocontrolled Synthesis of Enantiopure this compound Scaffolds
The development of stereocontrolled methods for the synthesis of enantiopure this compound scaffolds is of paramount importance for their application in drug discovery, as the biological activity of chiral molecules is often dependent on their absolute stereochemistry.
An asymmetric synthesis of 1-substituted 2-azaspiro[3.5]nonanes has been reported, which proceeds via the highly diastereoselective addition of ethyl cyclobutanecarboxylate anions to Davis-Ellman's imines. rsc.org This three-step procedure provides access to enantiomerically and diastereomerically pure 1-substituted 2-azaspiro[3.5]nonanes with high efficiency and diastereoselectivity. rsc.org This methodology provides a strong foundation for the development of stereocontrolled routes to this compound derivatives.
Organocatalysis has also emerged as a powerful tool for the asymmetric synthesis of spiro compounds. For example, a cascade Michael-Michael-aldol reaction has been used to synthesize spirooxindole derivatives in good yields and with excellent diastereo- and enantioselectivity. rsc.org The use of chiral organocatalysts, such as proline derivatives, can induce high levels of stereocontrol in the formation of the spirocyclic core.
The general strategies for asymmetric synthesis that could be applied to the this compound system include the use of chiral auxiliaries, chiral catalysts, and chiral starting materials. The choice of strategy will depend on the specific target molecule and the desired stereochemical outcome.
| Method | Key Reaction | Chiral Source | Product Class | Diastereomeric Ratio (dr) | Reference |
| Diastereoselective Addition | Addition to Davis-Ellman's imines | Chiral Sulfinimine | 1-Substituted 2-azaspiro[3.5]nonanes | up to 98:2 | rsc.org |
| Organocatalytic Cascade | Michael-Michael-aldol reaction | Chiral Organocatalyst | Spirooxindole derivatives | Not specified | rsc.org |
Synthesis of Precursors and Strategic Intermediates for the this compound Moiety
The construction of the this compound scaffold is a nuanced process that relies on the strategic synthesis of key precursors and intermediates. The assembly of this spirocyclic system, which features a cyclobutane ring fused to a glutarimide (B196013) (piperidine-2,6-dione) moiety at a quaternary carbon center, necessitates robust synthetic methodologies for both the carbocyclic and heterocyclic components. Research efforts are directed towards the efficient formation of these foundational units, which are then coupled and cyclized to generate the target spiro-framework.
Synthesis of Cyclobutane-Based Precursors
A fundamental precursor for the "spiro[3.5]" portion of the molecule is cyclobutane-1,1-dicarboxylic acid. This compound serves as a versatile starting material for introducing the four-membered ring system. Its utility is well-established, finding application as a reactant in the synthesis of coordination polymers and as a ligand for preparing various lanthanide metal-organic frameworks (LnMOFs). It is also a known starting material for the synthesis of the platinum-based chemotherapy drug, carboplatin.
The synthesis of functionalized cyclobutane derivatives often involves multi-step sequences. One notable approach is the diastereoselective synthesis of a cyclobutane hydroxy acid, which can serve as a strategic intermediate. This method employs the double-alkylation of the dianion of 4-methoxyphenylacetic acid with epichlorohydrin to yield the desired cyclobutane structure as a single diastereomer. Such stereocontrolled syntheses are crucial for developing complex molecular architectures. Small ring systems like cyclobutane derivatives are pivotal in organic synthesis, acting as versatile building blocks for transformations such as ring expansions and ring-opening processes to construct more complex molecules.
| Precursor Type | Starting Materials | Key Reaction | Significance |
|---|---|---|---|
| Core Cyclobutane Ring | Not specified in sources | Not specified in sources | Cyclobutane-1,1-dicarboxylic acid is a key commercial building block. |
| Functionalized Cyclobutane | 4-methoxyphenylacetic acid, epichlorohydrin | Double-alkylation | Provides a diastereoselective route to substituted cyclobutane intermediates. |
Construction of the Spiro-Glutarimide Ring System
The glutarimide ring is a common motif in medicinal chemistry, and various methods have been developed for its synthesis. The formation of spiroglutarimides, such as this compound, often involves cyclization reactions where the spirocyclic carbon is established early in the synthetic sequence.
A prevalent strategy for constructing the glutarimide ring is the Michael addition. This reaction can involve the conjugate addition of acetamide derivatives to α,β-unsaturated carbonyl compounds. For instance, the reaction between acetamide derivatives and acrolein derivatives has been utilized in the stereoselective synthesis of glutarimides.
A direct synthetic route to a derivative of the 7-azaspiro[3.5]nonane core has been reported in patent literature. This method describes the synthesis of 1-carbonyl-7-azaspiro[3.5]nonane-7-carboxylic acid tert-butyl ester, a valuable intermediate for designing novel derivatives. The synthesis involves an initial reaction between two complex starting materials to form an intermediate, which then undergoes epoxidation and a subsequent ring-expansion to yield the target spirocyclic product. This approach highlights a strategy to build the piperidine-based ring system onto a pre-existing carbocyclic structure.
Another powerful technique for creating functionalized glutarimides involves the thio-Michael addition. In this approach, a readily available starting material like 3-methylidenepiperidine-2,6-dione is reacted with various thiols. This reaction proceeds in the presence of a base such as diisopropylethylamine (DIPEA) to afford a range of 3-substituted glutarimide analogs in good to excellent yields. While this example illustrates the functionalization of a pre-formed glutarimide ring, the underlying Michael addition principle is a cornerstone of glutarimide synthesis.
| Synthetic Strategy | Reactants | Key Steps | Product Type |
|---|---|---|---|
| Michael Addition | Acetamide derivatives, α,β-unsaturated carbonyl compounds | Conjugate addition, Cyclization | Spiroglutarimides. |
| Epoxidation/Ring Expansion | Piperidine-based precursor | Epoxidation, Ring-expansion | 7-Azaspiro[3.5]nonane derivative. |
| Thio-Michael Addition | 3-Methylidenepiperidine-2,6-dione, Thiophenols | Conjugate addition | 3-Thio-substituted glutarimides. |
Chemical Reactivity and Transformational Pathways of 7 Azaspiro 3.5 Nonane 6,8 Dione
Functional Group Interconversions on the Dione (B5365651) Moiety
The piperidine-2,6-dione (glutarimide) portion of 7-azaspiro[3.5]nonane-6,8-dione is a key site for chemical modification. The two carbonyl groups can undergo various transformations, allowing for the introduction of diverse functional groups.
Selective reduction of one carbonyl group can be challenging, but under carefully controlled conditions using complex metal hydrides, it is possible to achieve partial reduction to the corresponding hydroxylactam. For instance, the use of sodium borohydride (B1222165) in a protic solvent at low temperatures could potentially favor the formation of a hemiaminal, which can be further reduced to a hydroxylated piperidine (B6355638) derivative.
The active methylene (B1212753) group flanked by the two carbonyls (at the C5 position) is acidic and can be a site for alkylation or condensation reactions. The Knoevenagel condensation, for example, could be employed by reacting the dione with an aldehyde or ketone in the presence of a weak base to introduce an exocyclic double bond.
Reactivity of the Spirocyclic Nitrogen Atom in this compound
The secondary amine within the piperidine ring is a versatile handle for derivatization. It readily undergoes N-alkylation and N-arylation reactions, which have been extensively utilized in the synthesis of pharmacologically active molecules. A notable application is in the development of G protein-coupled receptor 119 (GPR119) agonists, where the nitrogen atom is functionalized with various aromatic and heteroaromatic groups to modulate the compound's activity and pharmacokinetic properties. nih.gov
The acylation of the spirocyclic nitrogen is another common transformation. Reaction with acyl chlorides or anhydrides in the presence of a base can introduce an amide linkage, further expanding the accessible chemical space. For example, in the synthesis of related spiro compounds, bases such as triethylamine, pyridine, and diisopropylethylamine have been effectively used for acylation reactions.
Ring Expansion and Contraction Reactions of the Azaspiro System
The strained cyclobutane (B1203170) ring and the piperidine-dione system can potentially undergo ring expansion and contraction reactions, leading to novel heterocyclic scaffolds.
A plausible ring expansion pathway for the piperidine-dione ring is the Beckmann rearrangement. masterorganicchemistry.comyoutube.com This would first involve the conversion of one of the carbonyl groups to an oxime, for example, by reaction with hydroxylamine. masterorganicchemistry.com Subsequent treatment with an acid catalyst could then induce a rearrangement, expanding the six-membered ring to a seven-membered diazepane-dione derivative.
Ring contraction of the piperidine-dione ring could be envisioned through a Favorskii-type rearrangement. wikipedia.orgyoutube.comrsc.orgyoutube.comorganic-chemistry.org This would necessitate the initial α-halogenation of one of the carbonyl groups, followed by treatment with a base. The resulting cyclopropanone (B1606653) intermediate would then undergo ring opening to yield a five-membered ring carboxylic acid derivative.
Oxidative and Reductive Transformations of this compound
The this compound scaffold can undergo various oxidative and reductive transformations. Catalytic hydrogenation, typically using a palladium on carbon (Pd/C) catalyst under a hydrogen atmosphere, can be employed to reduce the dione functionality. Depending on the reaction conditions (pressure, temperature, and catalyst loading), this can lead to the formation of hydroxylactams or fully reduced piperidine derivatives. Such hydrogenation steps are often performed at temperatures between 20–50 °C and hydrogen pressures of 20–100 psi.
Oxidation of the molecule can lead to different products depending on the reagents used. Mild oxidizing agents could potentially lead to the formation of N-oxides. More vigorous oxidation might result in the cleavage of the rings. The synthesis of related spiro compounds has sometimes involved oxidation steps to introduce further functionality.
Derivatization Strategies for Enhancing Molecular Complexity
The inherent reactivity of the functional groups in this compound provides a platform for the synthesis of more complex molecules. As mentioned, the derivatization of the spirocyclic nitrogen is a key strategy. nih.gov
Furthermore, the dione moiety can be a starting point for building fused heterocyclic systems. For instance, reaction with hydrazine (B178648) could lead to the formation of a fused pyrazole (B372694) ring. Similarly, reaction with other bifunctional nucleophiles could be used to construct a variety of annulated systems. The development of multicomponent reactions involving spirocyclic systems is an emerging area that allows for the rapid construction of complex and diverse molecular architectures. nih.govumich.edu
The combination of reactions discussed above, such as initial N-functionalization followed by modification of the dione ring, allows for a combinatorial approach to generate libraries of novel spirocyclic compounds for screening in drug discovery and materials science.
Structural Characterization and Mechanistic Elucidation of 7 Azaspiro 3.5 Nonane 6,8 Dione
Spectroscopic Methodologies for Structural Assignment
Spectroscopic techniques are fundamental in deducing the molecular architecture of 7-Azaspiro[3.5]nonane-6,8-dione. Each method provides a unique piece of the structural puzzle, from the connectivity of atoms to the identification of functional groups and the precise molecular mass.
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the detailed structure and conformation of organic molecules in solution. For this compound, ¹H and ¹³C NMR provide critical information about the chemical environment of each hydrogen and carbon atom, respectively.
The ¹H NMR spectrum is expected to show distinct signals for the protons on the cyclobutane (B1203170) and glutarimide (B196013) rings. The protons on the cyclobutane ring adjacent to the spiro center would appear as complex multiplets due to spin-spin coupling. The protons on the glutarimide ring would also exhibit characteristic shifts, with the N-H proton appearing as a broad singlet.
The ¹³C NMR spectrum provides complementary information, identifying all unique carbon atoms in the molecule. oregonstate.edu The carbonyl carbons of the dione (B5365651) functionality are expected to resonate at a significantly downfield chemical shift (typically 170-180 ppm). The spiro carbon, being a quaternary carbon, would likely show a weak signal. The remaining carbons of the cyclobutane and glutarimide rings would appear in the aliphatic region of the spectrum.
Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts (ppm) for this compound
| Atom Position | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
| C1, C3 | 2.0 - 2.4 (m) | 30 - 35 |
| C2 | 1.8 - 2.2 (m) | 15 - 20 |
| C4 (Spiro) | - | 40 - 45 |
| C5, C9 | 2.5 - 2.9 (t) | 35 - 40 |
| C6, C8 (C=O) | - | 170 - 180 |
| N-H | 7.5 - 8.5 (br s) | - |
Note: These are predicted values based on typical chemical shifts for similar structural motifs. Actual experimental values may vary. (m = multiplet, t = triplet, br s = broad singlet)
Infrared (IR) spectroscopy is an effective method for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation. vscht.cz In the case of this compound, the IR spectrum would be dominated by characteristic absorption bands corresponding to the functional groups within its structure.
The most prominent features in the IR spectrum would be the strong absorption bands from the carbonyl (C=O) stretching vibrations of the dione functional group, typically appearing in the region of 1670-1740 cm⁻¹. uc.edu The N-H stretching vibration of the imide group is also expected to be a key feature, generally observed as a medium to strong band in the 3100-3300 cm⁻¹ range. Additionally, C-H stretching vibrations from the aliphatic cyclobutane and piperidine (B6355638) rings would be present just below 3000 cm⁻¹.
Table 2: Characteristic IR Absorption Frequencies for this compound
| Functional Group | Vibration Type | Characteristic Absorption (cm⁻¹) | Intensity |
| Imide N-H | Stretch | 3100 - 3300 | Medium |
| Aliphatic C-H | Stretch | 2850 - 3000 | Medium |
| Carbonyl C=O | Stretch | 1670 - 1740 | Strong |
| C-N | Stretch | 1000 - 1250 | Medium |
Note: These are typical frequency ranges. The exact position and intensity can be influenced by the molecular environment. uc.eduucla.edu
High-Resolution Mass Spectrometry (HRMS) is a crucial technique for determining the precise molecular weight and, consequently, the elemental composition of a compound. libretexts.org Unlike low-resolution mass spectrometry, HRMS can measure mass-to-charge ratios to several decimal places, allowing for the unambiguous determination of a molecular formula. libretexts.org
For this compound, with a molecular formula of C₈H₁₁NO₂, the expected exact mass can be calculated with high precision. By comparing the experimentally measured mass to the theoretical mass, the molecular formula can be confirmed. This technique is invaluable for distinguishing between compounds with the same nominal mass but different elemental compositions.
Table 3: HRMS Data for this compound (C₈H₁₁NO₂)
| Parameter | Value |
| Molecular Formula | C₈H₁₁NO₂ |
| Molar Mass | 153.18 g/mol |
| Theoretical Exact Mass [M+H]⁺ | 154.0863 u |
Note: The theoretical exact mass is calculated using the most abundant isotopes of each element (¹²C, ¹H, ¹⁴N, ¹⁶O). Experimental values from HRMS are typically within a few parts per million (ppm) of this value. youtube.comwebqc.org
X-ray Crystallographic Analysis of this compound and its Analogues
While spectroscopic methods provide valuable data on connectivity and functional groups, X-ray crystallography offers a definitive, three-dimensional map of the atomic arrangement in the solid state. nih.gov This technique involves irradiating a single crystal of the compound with X-rays and analyzing the resulting diffraction pattern to determine the precise location of each atom.
For this compound, an X-ray crystal structure would provide unambiguous information on bond lengths, bond angles, and the conformation of the two rings. It would reveal the puckering of the cyclobutane ring and the conformation of the glutarimide ring, which can adopt various forms such as a chair or boat. The crystal packing, which describes how the molecules are arranged in the crystal lattice, would also be elucidated, showing any intermolecular interactions like hydrogen bonding involving the imide N-H group and the carbonyl oxygens. mdpi.com
Computational Chemistry and Molecular Modeling Studies
Computational chemistry serves as a powerful complement to experimental techniques, providing insights into the electronic structure, stability, and reactivity of molecules. nih.gov
Density Functional Theory (DFT) is a widely used quantum chemical method for investigating the properties of molecules. For this compound, DFT calculations can be employed to:
Optimize the molecular geometry: This allows for the prediction of bond lengths, bond angles, and dihedral angles, which can be compared with experimental data if available.
Calculate the electronic properties: This includes determining the distribution of electron density, the energies of the molecular orbitals (HOMO and LUMO), and the electrostatic potential map, which can indicate regions of the molecule that are electron-rich or electron-poor and thus susceptible to electrophilic or nucleophilic attack.
Predict spectroscopic properties: DFT calculations can be used to simulate NMR and IR spectra, which can aid in the interpretation of experimental data.
Investigate reaction energetics: The energy of transition states and reaction intermediates can be calculated to understand the feasibility and mechanism of chemical reactions involving the spirocyclic scaffold.
These computational studies provide a deeper understanding of the intrinsic properties of this compound and can guide further experimental work.
Conformational Analysis and Molecular Dynamics Simulations
The conformational rigidity of the this compound core is a defining characteristic that influences its utility in drug design. Computational methods, such as conformational analysis and molecular dynamics (MD) simulations, are instrumental in understanding the spatial arrangement of atoms and the dynamic behavior of this spirocycle.
Molecular dynamics simulations offer a window into the time-dependent behavior of molecules, providing insights into their flexibility and the stability of different conformations. For spirocyclic systems, MD simulations can reveal the extent of ring puckering and the relative orientations of the fused rings. In a broader context of spirocyclic compounds, MD simulations have been effectively used to assess their binding stability within protein active sites. For instance, simulations of spiro[indene-2,2'- tandfonline.comnih.govnih.govoxathiazine]-1,3-diones complexed with DNA have shown stable interactions, with root-mean-square deviation (RMSD) values indicating minimal structural drift over the simulation time. tandfonline.com Such analyses for this compound would be invaluable in predicting its behavior in a biological environment.
| Computational Method | Key Findings for Spirocyclic Systems | Relevance to this compound |
| Conformational Analysis | Spirocyclic structures exhibit significant conformational rigidity, which can reduce the entropic penalty upon binding to a target. nih.gov | The fixed spatial orientation of substituents on the this compound scaffold is advantageous for designing potent and selective inhibitors. |
| Molecular Dynamics (MD) Simulations | MD simulations can confirm the stability of ligand-protein complexes, with low RMSD and root-mean-square fluctuation (RMSF) values indicating stable binding. tandfonline.com | These simulations would be critical in validating the binding mode and stability of this compound derivatives within the active site of target enzymes like FAAH. |
In Silico Studies for Predicting Molecular Interactions
The therapeutic potential of this compound derivatives is often realized through their interaction with specific biological targets. In silico techniques, such as molecular docking and quantitative structure-activity relationship (QSAR) studies, are pivotal in predicting and understanding these interactions at a molecular level.
The primary biological target for which the 7-azaspiro[3.5]nonane scaffold has been extensively explored is fatty acid amide hydrolase (FAAH), an enzyme implicated in pain and inflammation. nih.govnih.gov The discovery of potent FAAH inhibitors incorporating this spirocyclic core, such as PF-04862853, strongly suggests the use of molecular modeling to guide their design. nih.gov
Molecular docking studies would be employed to predict the binding orientation and affinity of this compound and its derivatives within the FAAH active site. These studies can identify key interactions, such as hydrogen bonds and hydrophobic contacts, that contribute to the inhibitory activity. For example, the dione functionality of the scaffold could potentially form hydrogen bonds with amino acid residues in the enzyme's active site, while the spirocyclic framework itself can engage in van der Waals interactions.
QSAR studies establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. For this compound derivatives, QSAR models could be developed to predict their FAAH inhibitory potency based on various molecular descriptors. These descriptors can be steric, electronic, or hydrophobic in nature and provide insights into the structural requirements for optimal activity. While specific QSAR models for this compound are proprietary or not publicly detailed, the general approach is a cornerstone of modern drug discovery. nih.gov
| In Silico Technique | Application to this compound | Predicted Molecular Interactions |
| Molecular Docking | Prediction of binding mode and affinity to the FAAH active site. | Potential for hydrogen bonding via the dione groups and hydrophobic interactions involving the spirocyclic frame with key residues in the FAAH catalytic site. |
| Quantitative Structure-Activity Relationship (QSAR) | Development of models to predict the inhibitory potency of derivatives based on their structural features. | Identification of key physicochemical properties (e.g., lipophilicity, electronic effects of substituents) that govern the inhibitory activity against FAAH. |
Theoretical and Applied Aspects of the 7 Azaspiro 3.5 Nonane 6,8 Dione Scaffold
Design Principles for Spirocyclic Scaffolds in Medicinal Chemistry Research
Spirocyclic scaffolds are prized in drug discovery for their inherent three-dimensionality, which allows for the exploration of chemical space beyond the typically flat structures of many traditional pharmacophores. This unique spatial arrangement can lead to improved target engagement, enhanced selectivity, and favorable physicochemical properties. The rigidity of the spirocyclic core can also reduce the entropic penalty upon binding to a biological target, potentially increasing potency.
Application of Azaspiro[3.5]nonane-6,8-dione as Bioisosteres
Bioisosterism, the strategy of replacing a functional group within a biologically active molecule with another group of similar size, shape, and electronic configuration, is a cornerstone of medicinal chemistry. The 7-Azaspiro[3.5]nonane-6,8-dione scaffold can be considered a bioisosteric replacement for various cyclic and acyclic structures. For instance, the piperidine-2,4-dione moiety within the scaffold can mimic the presentation of functionalities found in other cyclic systems, while the spirocyclic nature introduces a defined three-dimensional vector for substituents.
A notable application of a related azaspiro scaffold is in the inhibition of fatty acid amide hydrolase (FAAH), an enzyme involved in the degradation of endocannabinoids. The dione (B5365651) functionality of this compound presents opportunities for hydrogen bonding and other interactions within an enzyme's active site, potentially serving as a core for the design of novel inhibitors.
Structure-Activity Relationship (SAR) Investigations in Target Engagement
While specific, publicly available Structure-Activity Relationship (SAR) studies focused solely on this compound are limited, the principles of SAR can be readily applied to this scaffold. The nitrogen atom at the 7-position offers a key point for derivatization, allowing for the introduction of a wide array of substituents to probe interactions with biological targets. The carbonyl groups at positions 6 and 8 also provide handles for chemical modification or can act as crucial hydrogen bond acceptors.
Utility in the Synthesis of Complex Natural Products and Bioactive Compounds
The this compound scaffold serves as a valuable starting material for the synthesis of more complex molecules. The inherent functionalities of the dione and the secondary amine provide multiple reaction sites for elaboration into intricate structures. While direct incorporation of the intact this compound into a complex natural product is not widely documented, its role as a precursor to substituted piperidines is of significant interest.
The piperidine (B6355638) ring is a common motif in a vast number of alkaloids and other bioactive natural products. The controlled ring-opening of the cyclobutane-1,3-dione (B95015) portion of the scaffold or its reduction can provide access to unique substitution patterns on the piperidine ring that may be challenging to achieve through other synthetic routes.
Development of Advanced Materials Incorporating the Azaspiro[3.5]nonane-6,8-dione Core
The rigid and well-defined structure of this compound makes it an attractive candidate for incorporation into advanced materials. The dione functionality, for instance, can be utilized in the synthesis of novel polyimides or other high-performance polymers. The introduction of a spirocyclic center into a polymer backbone can disrupt chain packing, leading to materials with altered solubility, thermal stability, and mechanical properties.
While specific examples of polymers derived directly from this compound are not prevalent in the literature, the broader class of spirocyclic monomers has been explored for the creation of materials with unique characteristics. The potential for this scaffold to be used in the development of materials for applications such as gas separation membranes, low-dielectric constant materials, and specialty coatings remains an area ripe for exploration.
Role as Key Intermediates in Fine Chemical Synthesis
In the realm of fine chemical synthesis, this compound is valued as a versatile intermediate. Its utility stems from the ability to selectively manipulate its functional groups. The secondary amine can be readily acylated, alkylated, or used in coupling reactions to build more complex molecular frameworks. The dione can undergo a variety of reactions, including reductions, enolizations, and condensations.
This scaffold provides a convenient entry point to a range of substituted piperidines, which are themselves important building blocks in the pharmaceutical and agrochemical industries. The spirocyclic nature of the starting material allows for the introduction of substituents in a stereochemically defined manner, which is often a critical consideration in the synthesis of chiral molecules.
Emerging Research Directions and Future Prospects for 7 Azaspiro 3.5 Nonane 6,8 Dione
Development of Novel Synthetic Methodologies with Enhanced Efficiency and Sustainability
The synthesis of complex molecules like 7-azaspiro[3.5]nonane-6,8-dione is continually evolving, with a strong emphasis on improving efficiency, reducing waste, and ensuring scalability. Future research in this area is poised to move beyond traditional batch chemistry and embrace more sustainable and advanced manufacturing techniques.
Green Chemistry Approaches: The principles of green chemistry are becoming increasingly important in pharmaceutical manufacturing to reduce the environmental impact of chemical processes. mt.com For the synthesis of this compound, this could involve the use of safer solvents, minimizing the use of protecting groups, and developing more atom-economical reactions. Biocatalysis, for instance, could offer a highly selective and environmentally benign route to key intermediates or the final compound, reducing the need for harsh reagents and conditions.
Flow Chemistry and Continuous Manufacturing: Flow chemistry offers significant advantages over traditional batch processing, including enhanced safety, better heat and mass transfer, and the potential for higher yields and purity. The implementation of continuous flow reactors for the synthesis of this compound could allow for precise control over reaction parameters, leading to a more consistent and efficient manufacturing process. This approach is particularly well-suited for industrial-scale production, where quality control and process robustness are paramount.
| Methodology | Potential Advantages for this compound Synthesis | Key Research Focus |
| Green Chemistry | Reduced environmental footprint, use of renewable resources, safer processes. mt.com | Development of biocatalytic routes, use of greener solvents. |
| Flow Chemistry | Enhanced safety, improved scalability, higher consistency and yield. | Optimization of reaction conditions in continuous flow reactors. |
| Photoredox Catalysis | Mild reaction conditions, novel bond formations, high functional group tolerance. nih.govyoutube.com | Design of new photocatalytic cycles for spirocycle synthesis. youtube.comyoutube.com |
| Electrochemical Synthesis | Use of electricity instead of chemical reagents, reduced waste. researchgate.net | Development of electrochemical methods for the cyclization step. |
Exploration of Unconventional Reactivity and Transformations within the Azaspiro[3.5]nonane-6,8-dione System
Beyond its use as a stable scaffold, the inherent reactivity of the this compound system presents opportunities for novel chemical transformations. Future research is expected to delve into reactions that go beyond simple functionalization, aiming to unlock new chemical space and create more complex and diverse molecular architectures.
Ring Expansions and Rearrangements: The strained four-membered ring of the spiro[3.5]nonane system could be susceptible to ring-expansion reactions under certain conditions. Carbo-cationic rearrangements, for example, are known to drive the expansion of cyclic systems to relieve ring strain. youtube.comyoutube.com Investigating the conditions that could induce a rearrangement of the this compound core, for instance, to a more thermodynamically stable six- or seven-membered ring system, could lead to the discovery of novel scaffolds with unique pharmacological properties. Studies on the oxidation of other spirocyclic systems have shown that ring expansion can occur, suggesting that similar transformations may be possible for the this compound system. nih.gov
Unusual Cyclization Reactions: The dione (B5365651) functionality of the molecule offers multiple reactive sites. Research into unconventional cyclization reactions, perhaps mediated by transition metals or radical initiators, could lead to the formation of polycyclic systems with intricate three-dimensional structures. The study of substituent effects on the cyclization of related systems has shown that it is possible to steer reactions towards or away from spiro-compound formation, indicating the potential for fine-tuning the reactivity of the this compound core. nih.govacs.org
Advanced Spectroscopic and Imaging Techniques for Real-time Reaction Monitoring
To develop robust and efficient synthetic processes, a deep understanding of reaction kinetics and mechanisms is essential. The application of Process Analytical Technology (PAT) is set to revolutionize the way the synthesis of this compound is monitored and controlled. mt.comlongdom.org
In-situ Spectroscopic Monitoring: Techniques such as in-situ Fourier Transform Infrared (FTIR) and Raman spectroscopy allow for the real-time monitoring of chemical reactions as they occur. rsc.orgyoutube.compharmoutsourcing.com By tracking the concentration of reactants, intermediates, and products throughout the synthesis of this compound, chemists can gain valuable insights into the reaction mechanism, identify potential bottlenecks, and optimize reaction conditions for improved yield and purity. americanpharmaceuticalreview.comresearchgate.net For example, monitoring the disappearance of the isocyanate peak and the appearance of the lactam carbonyl peak during the cyclization step would provide precise kinetic data.
Chemometrics and Data Analysis: The large datasets generated by in-situ spectroscopic techniques can be analyzed using chemometric methods to build predictive models of the reaction. This allows for a more proactive approach to process control, where deviations from the optimal reaction trajectory can be corrected in real-time, ensuring consistent product quality.
Integration of Artificial Intelligence and Machine Learning in this compound Design and Synthesis
Artificial intelligence (AI) and machine learning (ML) are rapidly emerging as powerful tools in drug discovery and chemical synthesis. bohrium.com For this compound, these technologies offer the potential to accelerate the design of new derivatives and optimize their synthetic routes.
| AI/ML Application | Description | Potential Impact on this compound |
| Lead Optimization | Predicting biological activity and ADMET properties of new derivatives. arxiv.org | Faster identification of potent and drug-like clinical candidates. |
| Generative Chemistry | Designing novel molecules with desired properties from scratch. biorxiv.org | Creation of new this compound-based drugs. |
| Retrosynthesis | Proposing efficient synthetic routes to target molecules. | More efficient and cost-effective synthesis of derivatives. |
| Reaction Prediction | Predicting the products of unknown or novel reactions. | Discovery of new chemical transformations for the scaffold. |
Expansion of Applications in Interdisciplinary Sciences and Chemical Biology
The utility of the this compound scaffold extends beyond its direct use as a therapeutic agent. Its unique structure makes it an ideal starting point for the development of sophisticated chemical tools for studying biological systems.
Chemical Probes for Target Identification: By incorporating a photo-reactive group, such as a diazirine, and a reporter tag, like biotin (B1667282) or a fluorescent dye, the this compound scaffold can be converted into a photoaffinity probe. Such probes can be used to identify the specific protein targets of its bioactive derivatives, providing valuable insights into their mechanism of action.
"Clickable" Derivatives for Chemical Biology: The synthesis of this compound derivatives bearing "clickable" functional groups, such as alkynes or azides, would enable their use in a wide range of chemical biology applications. These derivatives could be used for in-situ labeling of biological targets, tracking their localization within cells, and studying their interactions with other biomolecules.
The continued exploration of these emerging research directions will undoubtedly lead to a deeper understanding of the chemistry and biology of this compound and pave the way for the development of new therapeutics and innovative research tools.
Q & A
Q. How can researchers reconcile discrepancies between computational predictions and experimental results for this compound?
- Methodological Answer : Perform sensitivity analysis to identify approximations in computational models (e.g., solvent dielectric constant in DFT). Cross-validate with multivariate regression of experimental variables (e.g., solvent polarity index vs. yield). Publish negative results to refine theoretical assumptions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
